1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15-7-4-5-8-16(15)25-19(27)21-11-10-20-17-13-18(24-14(2)23-17)26-12-6-9-22-26/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23,24)(H2,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDABHOMLRZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, with the CAS number 1171991-81-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
- Structure : The compound contains a pyrazole ring and a pyrimidine moiety, which are known for their diverse biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may interact with receptors, influencing cellular responses such as proliferation and apoptosis.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown effectiveness against cancer cell lines by targeting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Certain studies suggest that compounds with a similar backbone can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The presence of the pyrazole and pyrimidine rings may contribute to antimicrobial activity against various pathogens.
Study 1: Anticancer Activity
A study investigated the effects of similar compounds on cancer cell lines. Results indicated that derivatives with an ethyl group exhibited enhanced potency compared to their methylated counterparts. This suggests that structural modifications can significantly influence biological activity .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of related compounds. It was found that these compounds could reduce the expression of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1171991-81-3 |
| Potential Activities | Anticancer, Anti-inflammatory, Antimicrobial |
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea. For instance, derivatives containing pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. One notable study reported IC50 values indicating strong anti-proliferative capabilities against HepG2 liver cancer cells, suggesting that this compound may exhibit similar properties in inhibiting cancer cell growth .
Aurora Kinase Inhibition
The compound has been investigated for its ability to inhibit Aurora kinases, which are critical in regulating cell division. A related study described the design and synthesis of pyrimidine-based derivatives that effectively inhibited Aurora A kinase activity, leading to reduced levels of cMYC, a protein associated with cancer progression . This inhibition could be pivotal in developing targeted cancer therapies.
COX-II Inhibition
Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds with similar structures have demonstrated selective inhibition of cyclooxygenase II (COX-II), which is implicated in inflammation and pain pathways. The selectivity and potency of these compounds suggest potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity in HepG2 Cells
A study conducted on various pyrimidine derivatives showed that certain compounds exhibited significant cytotoxicity against HepG2 cells, with IC50 values around 16.782 µg/mL. This suggests that modifications to the structure of this compound could enhance its anticancer efficacy .
Case Study 2: COX-II Inhibition Potency
In another investigation, pyrazole-based compounds were synthesized and tested for their ability to inhibit COX-II. One compound demonstrated an IC50 value significantly lower than traditional anti-inflammatory drugs like Rofecoxib, indicating a promising lead for developing new anti-inflammatory agents .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into three primary components:
- 2-Ethylphenyl urea moiety
- Ethylene diamine linker
- 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine core
Retrosynthetically, the molecule is derived from the coupling of 2-ethylphenyl isocyanate with 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethylamine. The pyrimidine core requires sequential substitutions at the 4- and 6-positions, followed by urea bond formation.
Synthesis of 2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-Amine
Pyrimidine Core Functionalization
The synthesis begins with 4,6-dichloro-2-methylpyrimidine (A ). Selective substitution at the 6-position is achieved via nucleophilic aromatic substitution (SNAr) with 1H-pyrazole in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA):
$$
\text{4,6-Dichloro-2-methylpyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{TEA, THF, 50°C}} \text{4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine} \quad \text{(Yield: 68–75%)}
$$
Introduction of the Aminoethyl Group
The 4-chloro intermediate undergoes a second SNAr reaction with ethylenediamine. Optimized conditions involve refluxing in 1-pentanol at 120°C for 6–8 hours:
$$
\text{4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine} + \text{Ethylenediamine} \xrightarrow{\text{1-Pentanol, 120°C}} \text{2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)Amino)Ethylamine} \quad \text{(Yield: 51–58%)}
$$
Table 1: Reaction Optimization for Aminoethyl Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1-Pentanol | 120 | 6 | 58 |
| DMF | 100 | 12 | 42 |
| THF | 80 | 24 | 28 |
Urea Bond Formation
Isocyanate-Mediated Coupling
The primary amine from Section 2.2 reacts with 2-ethylphenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature:
$$
\text{2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)Amino)Ethylamine} + \text{2-Ethylphenyl Isocyanate} \xrightarrow{\text{DCM, 0–25°C}} \text{Target Compound} \quad \text{(Yield: 65–72%)}
$$
Carbodiimide-Based Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the amine for urea formation. This approach avoids handling volatile isocyanates:
$$
\text{2-Ethylaniline} + \text{EDC/HOBt} \xrightarrow{\text{DMF, RT}} \text{Active Intermediate} \rightarrow \text{Target Compound} \quad \text{(Yield: 60–68%)}
$$
Table 2: Comparative Analysis of Urea Formation Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Isocyanate coupling | 2-Ethylphenyl NCO | DCM | 72 | 98 |
| Carbodiimide coupling | EDC/HOBt | DMF | 68 | 95 |
Purification and Characterization
Scale-Up Considerations and Process Optimization
Solvent Selection
1-Pentanol outperforms DMF and THF in SNAr reactions due to its high boiling point and ability to solubilize polar intermediates.
Catalytic Enhancements
Addition of catalytic iodine (5 mol%) accelerates pyrazole substitution on the pyrimidine ring, reducing reaction time from 12 hours to 6 hours.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this urea-pyrimidine-pyrazole hybrid compound?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including:
- Coupling reactions : Amine-urea bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-ethylphenyl isocyanate and the pyrimidine-pyrazole intermediate .
- Heterocyclic assembly : Pyrimidine-pyrazole intermediates are synthesized via nucleophilic substitution at the 4-position of 2-methyl-6-chloropyrimidine using 1H-pyrazole under reflux conditions in anhydrous DMF .
- Purification : Use preparative HPLC or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyrazole N-H at δ 8.2–8.5 ppm, pyrimidine C-NH at δ 6.8–7.1 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test inhibition of pyrimidine-targeting kinases (e.g., CDK or JAK family kinases) at 10 µM .
- Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its core pharmacophore?
- Methodological Answer :
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the urea NH or pyrimidine methyl group to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes for formulation .
- pH-solubility profiling : Conduct shake-flask experiments across pH 1–7.4 to identify optimal buffer conditions .
Q. What strategies resolve contradictions in activity data between enzyme inhibition and cellular assays?
- Methodological Answer :
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Membrane permeability assessment : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) and efflux ratios (e.g., P-gp-mediated transport) .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to correlate cellular activity with metabolic half-life .
Q. How can computational methods guide SAR studies for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with pyrimidine-binding pockets (e.g., ATP-binding sites) and prioritize substituent modifications .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the urea linker .
- QSAR modeling : Develop regression models using descriptors like logP, PSA, and H-bond donors to predict bioactivity .
Q. What environmental fate studies are critical for assessing ecological risks?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
